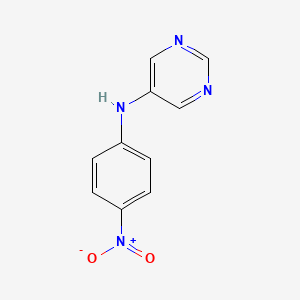

5-Pyrimidinamine, N-(4-nitrophenyl)-

Description

5-Pyrimidinamine, N-(4-nitrophenyl)- is a heterocyclic aromatic compound featuring a pyrimidine core substituted at position 5 with an amino group linked to a 4-nitrophenyl moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group (-NO₂) on the phenyl ring, which influences reactivity, solubility, and biological interactions.

Properties

CAS No. |

157911-59-6 |

|---|---|

Molecular Formula |

C10H8N4O2 |

Molecular Weight |

216.20 g/mol |

IUPAC Name |

N-(4-nitrophenyl)pyrimidin-5-amine |

InChI |

InChI=1S/C10H8N4O2/c15-14(16)10-3-1-8(2-4-10)13-9-5-11-7-12-6-9/h1-7,13H |

InChI Key |

TZDUIVMTDMCJPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=CN=CN=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (): Structure: Pyrimidine core with substituents at positions 2 (pyridinyl), 4 (phenethylamino), 5 (chloro), and 6 (methyl). Comparison: The chloro and methyl groups at positions 5 and 6 introduce steric hindrance and electron-withdrawing effects, contrasting with the nitro group in the target compound. This likely reduces solubility but may enhance metabolic stability .

- 4-(3-Nitrophenyl)pyrimidin-2-amine (): Structure: Pyrimidine with a 3-nitrophenyl group at position 4 and an amino group at position 2. Comparison: The meta-nitro substitution on the phenyl ring (vs.

Hydrogen Bonding and Crystal Packing

- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Key Feature: Intramolecular N–H⋯N hydrogen bonding forms a six-membered ring (N4⋯N5 distance: 2.982 Å), stabilizing the molecular conformation. Comparison: The target compound’s 4-nitrophenyl group may participate in similar intramolecular interactions, but the nitro group’s stronger electron-withdrawing nature could reduce hydrogen-bond donor capacity compared to fluoro or methyl substituents .

Structural and Functional Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-nitrophenyl)pyrimidinamine derivatives, and how are their structures validated?

- Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using precursors like nitrophenylamines and pyrimidine intermediates. Structural validation is achieved through spectroscopic techniques:

- IR spectroscopy confirms functional groups (e.g., NH stretching at ~3300 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹).

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks.

- Mass spectrometry verifies molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the antimicrobial potential of N-(4-nitrophenyl)pyrimidinamine derivatives?

- Answer : Standardized protocols include:

- Agar diffusion/broth microdilution to determine Minimum Inhibitory Concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, C. albicans).

- Molecular docking to predict interactions with microbial targets (e.g., dihydrofolate reductase or fungal cytochrome P450 enzymes) .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in N-(4-nitrophenyl)pyrimidinamine derivatives?

- Answer : Single-crystal X-ray diffraction reveals:

- Intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine core).

- Dihedral angles between aromatic rings, influencing molecular planarity and stacking interactions.

- π–π interactions and C–H⋯F bonds in crystal packing, critical for understanding solid-state stability .

Q. What strategies address contradictions in bioactivity data, such as cytotoxicity vs. antimicrobial efficacy?

- Answer : Discrepancies may arise from assay conditions or cell line specificity. Mitigation strategies include:

- Dose-response profiling (e.g., IC₅₀ determination in HeLa cells for cytotoxicity vs. MICs in microbial assays).

- Reactivity descriptor calculations (e.g., electrophilicity index) to correlate electronic properties with toxicity .

Q. How can computational methods optimize the synthesis of N-(4-nitrophenyl)pyrimidinamine derivatives?

- Answer : Density Functional Theory (DFT) calculations predict:

- Reaction pathways with lower activation energies.

- Global reactivity descriptors (e.g., HOMO-LUMO gaps) to prioritize stable intermediates.

- Solvent effects on reaction yields using COSMO-RS models .

Q. What are the implications of substituent variations (e.g., nitro vs. fluoro groups) on biological activity?

- Answer : Substituents modulate:

- Lipophilicity : Nitro groups enhance membrane permeability but may increase toxicity.

- Electron-withdrawing effects : Fluorine substituents improve metabolic stability and target binding.

- Bioisosteric replacements : Replacing nitro with trifluoromethyl groups retains activity while reducing genotoxicity .

Methodological Considerations

Q. How should researchers handle toxicity concerns when working with nitrophenyl derivatives?

- Answer :

- LD₅₀ profiling (e.g., acute oral toxicity in rodent models) to establish safety thresholds.

- Structure-Activity Relationship (SAR) studies to identify toxicophores (e.g., nitro groups linked to mitochondrial toxicity).

- Alternative derivatives : Explore nitrophenyl analogs with lower toxicity, such as methoxy or amino substitutions .

Q. What analytical techniques validate purity in N-(4-nitrophenyl)pyrimidinamine synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.